molecular formula C16H21F3N2O2 B2503090 3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea CAS No. 1396856-64-6

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea

Cat. No.: B2503090
CAS No.: 1396856-64-6
M. Wt: 330.351
InChI Key: IIXJZTPZHNOMRY-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a useful research compound. Its molecular formula is C16H21F3N2O2 and its molecular weight is 330.351. The purity is usually 95%.
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Biological Activity

3-(3,4-Dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₆H₁₈F₃N₃O₂
  • Molecular Weight : 345.33 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl isocyanate with oxan-4-yl trifluoroethylamine. The reaction conditions may include the use of solvents such as dichloromethane and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Staphylococcus aureus : The compound showed effective inhibition against both methicillin-sensitive and resistant strains. Minimum inhibitory concentrations (MICs) were reported as low as 5 µg/mL for certain derivatives with trifluoromethyl groups .

Antitumor Activity

Research indicates that derivatives of urea compounds can exhibit antitumor activity:

  • Cell Line Testing : In vitro studies on various cancer cell lines revealed that modifications in the urea structure could lead to enhanced cytotoxic effects. For example, a related compound showed GI50 values ranging from 15 to 30 µM against breast and prostate cancer cell lines .

The proposed mechanism of action for the biological activity includes:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cell proliferation and survival.
  • Disruption of Cell Membrane Integrity : The presence of trifluoroethyl groups enhances lipophilicity, facilitating better membrane penetration and subsequent disruption .

Case Studies

StudyFindings
Study A Evaluated the antimicrobial efficacy against MRSA; found significant activity with MIC values below 10 µg/mL.
Study B Investigated antitumor effects on ovarian cancer cells; reported IC50 values around 25 µM demonstrating selective toxicity.
Study C Explored the mechanism involving GSK-3β inhibition; demonstrated a reduction in enzyme activity by over 50% at 1 µM concentration .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c1-11-3-4-13(9-12(11)2)20-15(22)21(10-16(17,18)19)14-5-7-23-8-6-14/h3-4,9,14H,5-8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXJZTPZHNOMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(CC(F)(F)F)C2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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